PhIP

Übersicht

Beschreibung

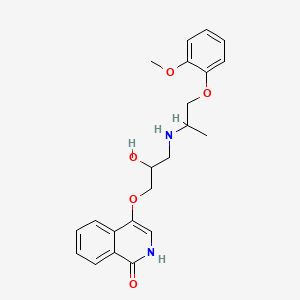

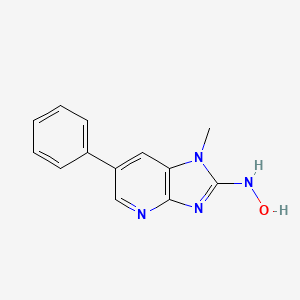

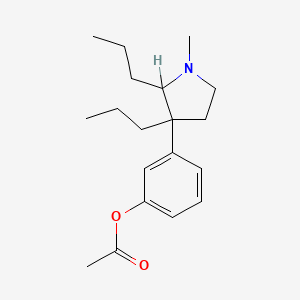

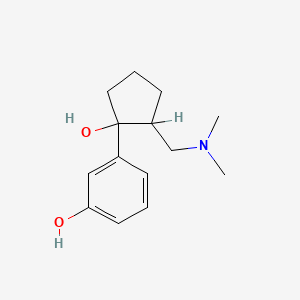

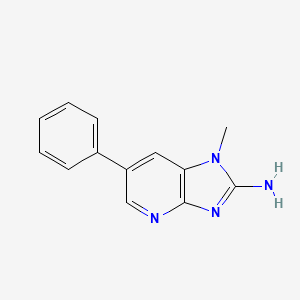

2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]pyridin ist ein heterozyklisches aromatisches Amin, das beim Garen von Fleisch bei hohen Temperaturen gebildet wird. Es ist eines der am häufigsten vorkommenden heterozyklischen Amine in gegartem Fleisch und wurde von der Internationalen Agentur für Krebsforschung als möglicherweise krebserregend für den Menschen eingestuft .

Herstellungsmethoden

2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]pyridin wird durch die Reaktion von Phenylacetaldehyd, dem Strecker-Aldehyd von Phenylalanin, mit Kreatinin in Gegenwart von Formaldehyd und Ammoniak synthetisiert, die in situ gebildet werden . Die für die Bildung des 2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]pyridin-Rings benötigten Carbonylverbindungen entstehen traditionell als Folge der Maillard-Reaktion zwischen Phenylalanin und Kohlenhydraten . Industrielle Produktionsmethoden beinhalten die Steuerung der Reaktionsbedingungen, um Ausbeute und Reinheit zu optimieren.

Wirkmechanismus

Target of Action

This compound, also known as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, primarily targets the insulin receptor substrate 1 protein (IRS-1) . This protein plays a crucial role in regulating glucose transporter translocation in skeletal muscle cells . Additionally, this compound may also regulate the growth and survival of pancreatic beta cells .

Mode of Action

This compound interacts with its primary target, the insulin receptor substrate 1 protein, to regulate glucose transporter translocation in skeletal muscle cells . This interaction results in changes in glucose transport and insulin signaling, which can have significant effects on cellular metabolism .

Biochemical Pathways

This compound is involved in several biochemical pathways. It has been shown to stimulate cell proliferation through the regulation of cyclin transcription and has an anti-apoptotic activity through AKT1 phosphorylation and activation . It also plays a role in the regulation of cell morphology and cytoskeletal organization . Furthermore, this compound is metabolized by the cytochrome P450 enzyme CYP1A1, leading to the formation of genotoxic metabolites .

Pharmacokinetics

This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract following ingestion . It is then distributed throughout the body, with a significant portion potentially being retained in adipose tissues . Metabolism of this compound involves the cytochrome P450 enzyme CYP1A1, which converts this compound into genotoxic metabolites . These metabolites are then excreted from the body .

Result of Action

The molecular and cellular effects of this compound’s action are significant. Its interaction with the insulin receptor substrate 1 protein can lead to changes in glucose transport and insulin signaling, affecting cellular metabolism . Additionally, the genotoxic metabolites produced by this compound’s metabolism can cause DNA damage, potentially leading to mutations and cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of this compound is associated with the high-temperature cooking of meat . Therefore, dietary habits and cooking methods can significantly influence the levels of this compound exposure. Furthermore, the activity of the CYP1A1 enzyme, which metabolizes this compound, can be influenced by genetic factors and exposure to other environmental chemicals .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]pyridin findet breite Anwendung in der wissenschaftlichen Forschung. Es wird in Studien zur Krebsforschung aufgrund seiner krebserregenden Eigenschaften verwendet. Es wird auch im Bereich der Biochemie verwendet, um die Auswirkungen von Nahrungskrebsstoffen auf die menschliche Gesundheit zu untersuchen . Darüber hinaus findet es Anwendung in der Untersuchung von Genexpressionsänderungen im Zusammenhang mit Entzündungen, Diabetes und Krebs .

Wirkmechanismus

2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]pyridin entfaltet seine Wirkungen, indem es Genexpressionsänderungen in Signalwegen induziert, die mit Entzündungen, Diabetes und Krebs zusammenhängen. Es moduliert Gene, die vom STAT3-Transkriptionsfaktor kontrolliert werden, und initiiert Leptin-Signalisierung über die JAK/STAT- und MAPK-Signalwege . Diese Verbindung beeinflusst auch die Expression von Transkriptionsfaktoren und Genen, die mit Entzündungen, Diabetes und Krebsrisiko zusammenhängen .

Biochemische Analyse

Biochemical Properties

PhIP interacts with various enzymes and proteins. For instance, it is known to interact with enzymes such as CYP1A1, CYP1A2, SULT1A1, and UGT1A1 . These enzymes play a crucial role in the activation of this compound. The nature of these interactions involves the conversion of this compound into its active form, which can then exert its effects on the body .

Cellular Effects

This compound has been shown to induce changes in gene expression within cells, particularly those related to inflammation, diabetes, and cancer . It influences cell function by modulating genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades . It also impacts gene expression, cellular metabolism, and cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to down-regulate early growth response 1 (EGR1) and prostaglandin synthase 2 (COX-2) via c-Fos, while up-regulating insulin binding protein 5 (IBP5) .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound has been shown to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer over a period of 72 hours .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound has been shown to induce chromosomal aberrations, form this compound-DNA adducts in colon mucosa, and cause colon and mammary carcinomas in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to interact with enzymes such as CYP1A1, CYP1A2, SULT1A1, and UGT1A1, which play a crucial role in its metabolism .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. For instance, it has been shown that the percent retention of this compound over a 24-hour period was significantly higher in adipocytes than in HepG2 and Caco-2 cell lines .

Subcellular Localization

This compound is localized mainly in the nucleoplasm of human cells . In addition, it has also been found in the nucleoli rim . The subcellular localization of this compound can affect its activity or function within the cell .

Vorbereitungsmethoden

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is synthesized through the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . The carbonyl compounds required for the formation of the 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine ring are traditionally produced as a consequence of the Maillard reaction between phenylalanine and carbohydrates . Industrial production methods involve controlling the reaction conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]pyridin ähnelt anderen heterozyklischen aromatischen Aminen wie 2-Amino-3-Methylimidazo[4,5-f]chinolin und 2-Amino-3,8-Dimethylimidazo[4,5-f]chinoxalin. Es ist einzigartig in seiner Bildung aus der Reaktion von Phenylacetaldehyd mit Kreatinin in Gegenwart von Formaldehyd und Ammoniak . Die spezifischen Bedingungen, die für seine Bildung erforderlich sind, und seine Häufigkeit in gegartem Fleisch machen ihn von anderen ähnlichen Verbindungen unterscheidbar .

Eigenschaften

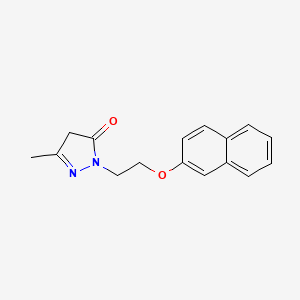

IUPAC Name |

1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVKZNNCIHJZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037628 | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray-white solid; [Merck Index], Solid | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in methanol, DMSO | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The heterocyclic amines (HCAs) are a family of mutagenic/carcinogenic compounds produced during the pyrolysis of creatine, amino acids, and proteins. The major subclass of HCAs found in the human diet comprise the aminoimidazoazaarenes (AIAs) 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). All, except DiMeIQx, have been shown to be carcinogenic in animals ... It is now known that metabolic activation leading to the formation of DNA adducts is critical for mutagenicity and carcinogenicity of these compounds. All of the AIAs studied adduct to the guanine base, the major adduct being formed at the C8 position. Two AIAs, IQ and MeIQx, also form minor adducts at the N2 position of guanine. A growing body of literature has reported on the mutation spectra induced by AIA-guanine adducts. Studies of animal tumors induced by AIAs have begun to relate AIA-DNA adduct-induced mutagenic events with the mutations found in critical genes associated with oncogenesis ..., PhIP has potent estrogenic activity inducing transcription of estrogen (E2)-regulated genes, proliferation of E(2)-dependent cells, up-regulation of progesterone receptor, and stimulation of mitogen-activated protein kinase signaling ... This report ... shows ... that PhIP at doses as low as of 10-11 mol/L has direct effects on a rat pituitary lactotroph model (GH3 cells) and is able to induce cell proliferation and the synthesis and secretion of prolactin. This PhIP-induced pituitary cell proliferation and synthesis and secretion of prolactin can be attenuated by an estrogen receptor (ER) inhibitor, implying that PhIP effects on lactotroph responses are ERalpha mediated. In view of the strong association between estrogen, progesterone, prolactin, and breast cancer, the PhIP repertoire of hormone-like activities provides further mechanistic support for the tissue-specific carcinogenicity of the chemical. Furthermore, the recent epidemiology studies that report an association between consumption of cooked red meat and premenopausal and postmenopausal human breast cancer are consonant with these observations., ... In addition to its genotoxic properties, recent studies have shown that PhIP can activate estrogen receptor-mediated signaling pathways at doses that are similar to those that may be present in the body following consumption of a cooked meat meal ... /This/ study ... examined whether such doses of PhIP can affect estrogen receptor-independent signal transduction via the mitogen-activated protein kinase (MAPK) extracellular signal-related kinase (ERK) pathway to influence proliferation and migration in the human mammary epithelial cell line MCF10A and the prostate cancer cell line PC-3. At doses shown to have a proliferative effect on MCF10A cells (10-11 to 10-7 mol/L), PhIP induced a rapid, transient increase in phosphorylation of both MAPK/ERK kinase 1/2 and ERKs. Inhibition of this pathway significantly reduced the PhIP-induced proliferation of MCF10A cells and the migration of PC-3 cells. The data presented here show that levels of PhIP that approximate to human dietary exposure stimulate cellular signaling pathways and result in increased growth and migration, processes linked to the promotion and progression of neoplastic disease. These findings provide strong evidence that PhIP acts as a tumor initiator and promoter and that dietary exposure to this compound could contribute to carcinogenesis in humans., Beta-catenin/T-cell factor (Tcf) signaling is constitutively active in the majority of human colorectal cancers, and there are accompanying changes in Bcl-2 expression. Similarly, 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP)-induced colon tumors in the rat have increased beta-catenin and elevated Bcl-2. To examine the possible direct transcriptional regulation of rat Bcl-2 by beta-catenin/Tcf, /the authors/cloned and characterized the corresponding promoter region and found 70.1% similarity with its human counterpart, BCL2. Bcl-2 promoter activity was increased in response to LiCl and exogenous beta-catenin, including oncogenic mutants of beta-catenin found in PhIP-induced colon tumors. Protein/DNA arrays identified E2F1, but not beta-catenin/Tcf, as interacting most strongly with the rat Bcl-2 promoter. Exogenous E2F1 increased the promoter activity of rat Bcl-2, except in mutants lacking the E2F1 sites. As expected, beta-catenin induced its downstream target c-Myc, as well as E2F1 and Bcl-2, and this was blocked by siRNA to c-Myc or E2F1. These findings suggest an indirect pathway for Bcl-2 over-expression in PhIP-induced colon tumors involving beta-catenin, c-Myc and E2F1., For more Mechanism of Action (Complete) data for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (7 total), please visit the HSDB record page. | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gray-white crystals, Solid | |

CAS No. |

105650-23-5, 138370-35-1 | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105650-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105650235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-b)pyridin-2-amine, 1-methyl-6-phenyl-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138370351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-METHYL-6-PHENYLIMIDAZO(4,5-B)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909C6UN66T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

327 °C, MP: 327-328 °C, 327 - 328 °C | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.